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molecular formula C8H9NO3S B8483749 4-Acetylamino-2-methyl-thiophene-3-carboxylic acid

4-Acetylamino-2-methyl-thiophene-3-carboxylic acid

Cat. No. B8483749
M. Wt: 199.23 g/mol
InChI Key: MSRHPXAUVNWCNN-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

A mixture of 4-acetylamino-2-methyl-thiophene-3-carboxylic acid methyl ester (250 mg, 1.17 mmol) in methanol (4.0 mL) at 25° C. was treated with a 1N aqueous sodium hydroxide solution (3.5 mL, 3.51 mmol). The reaction was stirred at 25° C. for 28 h. At this time, the reaction was concentrated in vacuo, diluted with water (15 mL), and then acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution. The resulting slurry was cooled to 0° C. The solid was collected by filtration, washed with water, and the dried in vacuo to afford 4-acetylamino-2-methyl-thiophene-3-carboxylic acid (212 mg, 90.9%) as a tan solid: LR-MS for C8H9NO3 (M−H)+ at m/z=198.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]([NH:10][C:11](=[O:13])[CH3:12])=[CH:8][S:7][C:6]=1[CH3:14])=[O:4].[OH-].[Na+]>CO>[C:11]([NH:10][C:9]1[C:5]([C:3]([OH:4])=[O:2])=[C:6]([CH3:14])[S:7][CH:8]=1)(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(=O)C1=C(SC=C1NC(C)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 28 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (15 mL)
ADDITION
Type
ADDITION
Details
acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the dried in vacuo

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(SC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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